Methyl 4-chloro-2-isopropoxybenzoate
Description
Methyl 4-chloro-2-isopropoxybenzoate is a benzoic acid derivative featuring a chlorine atom at the 4-position and an isopropoxy group at the 2-position of the aromatic ring, esterified with a methyl group. Key functional groups include the ester moiety, chloro substituent, and ether-linked isopropyl group, which influence its physicochemical properties and reactivity .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 4-chloro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
SCERQACAAYXLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-isopropoxybenzoate typically involves the esterification of 4-chloro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The isopropoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 4-amino-2-isopropoxybenzoate or 4-thio-2-isopropoxybenzoate.
Ester Hydrolysis: Formation of 4-chloro-2-isopropoxybenzoic acid.
Oxidation: Formation of 4-chloro-2-hydroxybenzoate.
Scientific Research Applications
Methyl 4-chloro-2-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-isopropoxybenzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes involved in metabolic processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights critical differences between Methyl 4-chloro-2-isopropoxybenzoate and related compounds:



Key Observations :
Physicochemical Properties
- Boiling Point/Solubility : The isopropoxy group in the target compound may lower its melting point compared to Impurity D (bulky benzoyl group) but increase hydrophobicity relative to methyl shikimate (polar hydroxyl groups) .
- Chromatographic Behavior : In GC or HPLC (), this compound would exhibit longer retention times than less halogenated esters (e.g., sandaracopimaric acid methyl ester) due to increased molecular weight and chlorine’s electron-withdrawing effects .
Analytical Characterization
- NMR/IR Spectroscopy : The isopropoxy group’s methyl protons (δ ~1.2–1.4 ppm in ¹H NMR) and the chloro-substituted aromatic ring (δ ~7.5 ppm) would distinguish it from compounds like methyl shikimate (δ 5–6 ppm for cyclic protons) .
- Mass Spectrometry : A molecular ion peak at m/z ~228 (estimated) would contrast with diterpene esters (e.g., sandaracopimaric acid methyl ester, m/z > 300) .
Biological Activity
Methyl 4-chloro-2-isopropoxybenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12ClO3
- Molecular Weight : 216.65 g/mol
- CAS Number : 63603-09-8
The compound features a benzoate structure with a chlorine atom and an isopropoxy group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound, particularly against resistant strains of bacteria. For instance, derivatives of chlorinated phenolic compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. Similar compounds have been shown to interfere with staphyloxanthin production in MRSA, leading to reduced virulence and enhanced susceptibility to existing antibiotics .
Case Studies
- Study on MRSA : A study investigated the effects of this compound on MRSA biofilms. The compound demonstrated a reduction in biofilm formation by up to 70% at sub-MIC concentrations, indicating its potential as an adjunct therapy in treating chronic infections associated with biofilms .
- Synergistic Effects : Another case study focused on the synergistic effects of this compound when combined with oxacillin against MRSA. The combination resulted in a significant reduction in MIC values, suggesting that this compound could enhance the efficacy of existing antibiotics .
Safety and Toxicity
While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that high doses may lead to liver and kidney damage, as well as neurotoxic effects such as muscle twitching and convulsions in animal models . Further research is necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



